5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Overview
Description
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position and a 1-methylpyrrolidin-2-ylmethyl group at the 3-position of the indole ring, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).
Alkylation: The 3-position of the brominated indole is then alkylated with 1-methylpyrrolidine using a suitable base such as potassium carbonate (K2CO3) in a solvent like acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, while oxidation with potassium permanganate could produce this compound-2,3-dione.
Scientific Research Applications
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole: Lacks the 3-((1-methylpyrrolidin-2-yl)methyl) group, making it less complex.
3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: Lacks the bromine atom at the 5-position.
5-chloro-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is unique due to the presence of both the bromine atom and the 1-methylpyrrolidin-2-ylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573598, DTXSID50869927 | |
Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_49280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312949-16-9 | |
Record name | 5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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